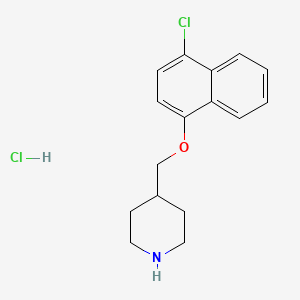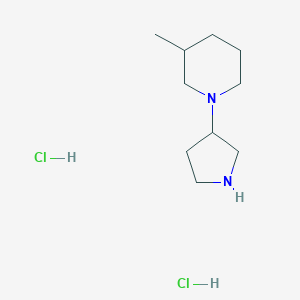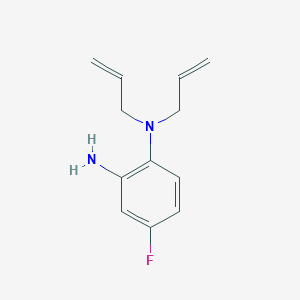![molecular formula C13H30Cl2N2 B1424734 n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride CAS No. 199539-16-7](/img/structure/B1424734.png)
n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride
説明
N-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride, also known as NPPE, is an organonitrogen compound that is used in a variety of research applications, such as synthesis, pharmacology, and biochemistry. It is a derivative of piperidine, and is a white, crystalline powder. NPPE has a molecular weight of 273.3 g/mol and a melting point of 148-150°C. It is soluble in water, ethanol, and methanol, and is insoluble in diethyl ether.
科学的研究の応用
Medicine: Potential Therapeutic Agent
Piperidine derivatives are commonly found in many pharmaceuticals due to their biological activity. The compound may serve as a precursor or an active agent in developing new medications. Its structural similarity to other bioactive piperidines suggests potential uses in treating neurological disorders, as piperidine structures are often associated with central nervous system activity .
Biotechnology: Enzyme Inhibition
In biotechnological research, piperidine derivatives can act as enzyme inhibitors, which are valuable in studying enzyme kinetics and mechanisms. They can also be used to control biological pathways that are enzyme-dependent, providing a way to regulate processes in biotechnological applications .
Pharmacology: Drug Synthesis
The piperidine moiety is a key building block in the synthesis of various pharmacological agents. This compound could be involved in the synthesis of drugs that target specific receptors or enzymes within the body, contributing to the treatment of diseases through selective interaction .
Neuroscience: Neurotransmitter Modulation
Piperidine derivatives have been studied for their effects on neurotransmitter systems, which are crucial for brain function. This compound may influence the activity of neurotransmitters like acetylcholine or dopamine, making it a candidate for research into treatments for neurodegenerative diseases or psychiatric conditions .
Analytical Chemistry: Chromatography
In analytical chemistry, piperidine derivatives can be used as standards or reagents in chromatographic analysis. Their distinct chemical properties allow them to be separated and identified in mixtures, aiding in the qualitative and quantitative analysis of complex samples .
Materials Science: Organic Synthesis
Piperidine structures are often used in the synthesis of organic materials, such as polymers or organic conductors. The compound’s reactivity and stability make it suitable for creating new materials with desired electrical or mechanical properties .
特性
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURYFRTJCKBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)
![4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424652.png)

![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)
![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)

![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)
![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)